molecular formula C8H13N5O2 B11749357 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

Cat. No.: B11749357
M. Wt: 211.22 g/mol
InChI Key: XSNZSKAAABDXFA-UHFFFAOYSA-N
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Description

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

The synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves the reaction of 2-methyl-4-nitroimidazole with piperazine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets. The nitro group in the imidazole ring is believed to play a crucial role in its biological activity. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can be compared with other imidazole derivatives such as metronidazole and tinidazole. While all these compounds share the imidazole core, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Similar compounds include:

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

1-(2-methyl-5-nitro-1H-imidazol-4-yl)piperazine

InChI

InChI=1S/C8H13N5O2/c1-6-10-7(8(11-6)13(14)15)12-4-2-9-3-5-12/h9H,2-5H2,1H3,(H,10,11)

InChI Key

XSNZSKAAABDXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

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